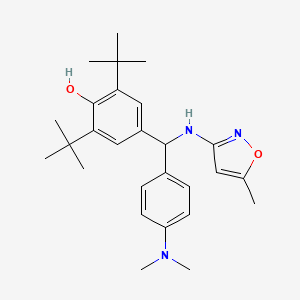

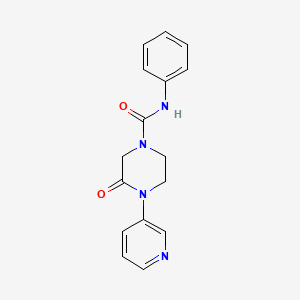

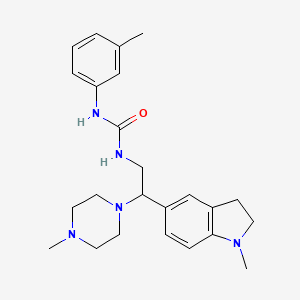

2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anthraquinones as Pharmacological Tools and Drugs

Anthraquinones, including compounds like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone, are crucial in both natural and synthetic forms for a range of applications. Their historical use as colorants is well-documented, but more importantly, they have played significant roles in medical treatments as laxatives and antimicrobial and anti-inflammatory agents. Notably, they are pertinent in therapies for conditions like constipation, arthritis, multiple sclerosis, and cancer. The potential of anthraquinones extends into biochemical and pharmacological research, where their reactive nature serves as a foundation for developing future drugs. However, the quinone moiety in their structure raises safety concerns, especially in their use as laxatives, prompting a reevaluation of their applications in this context (Malik & Müller, 2016).

Synthesis and Applications in Cancer Research

Anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are pivotal in synthesizing compounds with biological activity. Their significance is highlighted in the synthesis of anticancer compounds, particularly those effective against multidrug-resistant cell lines. Despite the challenges in preparing such compounds on a larger scale, their role as intermediates in the synthesis of patented, biologically active compounds underscores their importance in cancer research (Cybulski et al., 2015).

Degradation Processes in Industrial Applications

In industrial processes like hydrogen peroxide synthesis, the degradation of anthraquinones is a critical area of study. The anthraquinone process, particularly the hydrogenation in the presence of palladium catalysts, involves complex reactions where the role of reduced forms of quinones, such as hydroquinone and its tautomers, is significant. Understanding the degradation pathways, which can involve hydrogenation of aromatic rings or hydrogenolysis leading to degradation products, is crucial for optimizing these industrial processes (Kosydar et al., 2010).

Environmental and Microbial Interactions

The environmental fate and biodegradation of anthraquinones like 2-(2-Morpholino-2-oxoethyl)anthra-9,10-quinone are also of significant interest, especially in soil contaminated with polycyclic aromatic hydrocarbons. Research into identifying specific bacteria capable of degrading such compounds is crucial for understanding and mitigating the environmental impact of these substances. The different bacterial species involved in the degradation processes highlight the complex interactions between these compounds and microbial life in contaminated environments (Rodgers-Vieira et al., 2015).

特性

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-18(21-7-9-25-10-8-21)12-13-5-6-16-17(11-13)20(24)15-4-2-1-3-14(15)19(16)23/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTJEIOAAOWNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2630087.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid](/img/structure/B2630088.png)

![2-[3-Methylbutan-2-yl-[(6-oxo-1H-pyridin-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2630093.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2630094.png)